molecular formula C15H16FNO3S B2747455 N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide CAS No. 1105221-28-0

N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2747455
CAS No.: 1105221-28-0
M. Wt: 309.36
InChI Key: IHDAXNOLHLNBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Fluorophenoxy)ethyl)-1-phenylmethanesulfonamide is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmaceutical research. Sulfonamide-functionalized compounds are a significant class of bioactive molecules explored for their interaction with various enzymatic targets. Related sulfonamide structures have been investigated as modulators of nuclear receptors and as key components in prodrug designs for targeted therapies, such as antimitotic agents . The structure of this compound, which features a fluorophenoxy ether linkage and a phenylmethanesulfonamide group, suggests potential for application in the development of small-molecule inhibitors or receptor ligands. Its physicochemical properties can be inferred to include high gastrointestinal absorption and potential blood-brain barrier permeation, based on data from closely related analogues . Researchers may find this compound valuable for probing biological pathways or as a synthetic intermediate. This product is intended for research purposes only in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S/c16-14-6-8-15(9-7-14)20-11-10-17-21(18,19)12-13-4-2-1-3-5-13/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDAXNOLHLNBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with ethylene oxide to form 2-(4-fluorophenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield 2-(4-fluorophenoxy)ethyl methanesulfonate. Finally, the methanesulfonate is treated with aniline to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substitution: The 4-fluorophenoxy group in the target compound enhances lipophilicity and target binding compared to non-fluorinated analogs (e.g., compound 8 in ).
  • Sulfonamide vs.

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide is a compound of interest due to its potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C16H18FNO3S
  • CAS Number : 1197-22-4
  • Molecular Weight : 321.38 g/mol

This sulfonamide derivative features a fluorophenoxy group and a phenylmethanesulfonamide moiety, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are crucial in the inflammatory pathway, converting arachidonic acid into prostaglandins, which mediate inflammation and pain.

Inhibition Studies

In vitro studies have shown that this compound effectively inhibits both COX-1 and COX-2 enzymes. The inhibition percentages observed in various assays are summarized in Table 1.

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound62%74%
Indomethacin85%90%
Celecoxib70%95%

Table 1: Inhibition of COX Enzymes by Selected Compounds

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated using various animal models. A notable study employed the carrageenan-induced paw edema model to assess the compound's efficacy. The results indicated a significant reduction in edema volume compared to control groups.

Case Study: Carrageenan-Induced Paw Edema

  • Dosage : 20 mg/kg and 40 mg/kg
  • Edema Volume Reduction :
    • Control: 15 ml
    • Treated (20 mg/kg): 10 ml
    • Treated (40 mg/kg): 6 ml

These results demonstrate the compound's potential as an anti-inflammatory agent.

Analgesic Activity

In addition to its anti-inflammatory effects, the compound has shown promise in analgesic activity. The acetic acid-induced writhing test was utilized to evaluate pain relief.

Case Study: Acetic Acid-Induced Writhing

  • Dosage : 20 mg/kg and 40 mg/kg
  • Number of Writhes (per 5 min) :
    • Control: 30 writhes
    • Treated (20 mg/kg): 15 writhes
    • Treated (40 mg/kg): 8 writhes

These findings suggest that this compound can effectively reduce pain responses.

Toxicological Profile

While the therapeutic potential is significant, understanding the toxicological profile is essential for clinical applications. Preliminary studies indicate that at therapeutic doses, this compound exhibits minimal side effects. Long-term toxicity studies are necessary to establish safety parameters fully.

Q & A

Q. What are the standard synthetic routes for N-(2-(4-fluorophenoxy)ethyl)-1-phenylmethanesulfonamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the introduction of the 4-fluorophenoxy group via nucleophilic substitution or coupling reactions. For example, the ethylamine backbone may be functionalized with the 4-fluorophenoxy moiety using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) under reflux . Subsequent sulfonylation with 1-phenylmethanesulfonyl chloride requires controlled stoichiometry and low temperatures (0–5°C) to minimize side reactions. Optimization focuses on solvent selection (e.g., dichloromethane for better solubility), catalyst use (e.g., triethylamine), and purification via column chromatography to achieve >90% purity .

Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration (e.g., distinguishing fluorophenyl protons at δ 6.8–7.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects residual solvents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 368.1) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the sulfonamide-fluorophenyl linkage using SHELX software for refinement .

Q. What are the primary biological targets hypothesized for this compound?

Sulfonamide derivatives often target enzymes like carbonic anhydrase or tyrosine kinases due to their ability to mimic substrate transition states. Computational docking studies (e.g., AutoDock Vina) suggest potential binding to ATP-binding pockets or allosteric sites, with binding affinities (Kd) in the micromolar range .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across assays)?

Contradictions may arise from assay-specific variables (e.g., cell line viability, buffer pH). Mitigation strategies include:

  • Orthogonal Assays : Compare enzyme inhibition (e.g., fluorometric assays) with cell-based viability (MTT assays) .
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates impacting efficacy .
  • Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products .

Q. What computational methods are recommended for predicting in vivo pharmacokinetics?

  • Molecular Dynamics (MD) Simulations : Predict membrane permeability (logP) and blood-brain barrier penetration using tools like GROMACS .
  • ADMET Prediction : Software like SwissADME estimates bioavailability (%F), cytochrome P450 interactions, and half-life (t½) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity cliffs .

Q. How can reaction yields be improved during scale-up synthesis?

  • DoE (Design of Experiments) : Optimize temperature, solvent (e.g., switching from THF to acetonitrile), and catalyst loading .
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic sulfonylation steps .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. What strategies validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to the target protein by measuring thermal stability shifts .
  • CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cell lines to isolate mechanism .
  • Pull-down Assays : Use biotinylated analogs to isolate protein complexes for proteomic analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.